molecular formula C9H8N2O2 B186260 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione CAS No. 22177-46-4

2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B186260
CAS No.: 22177-46-4
M. Wt: 176.17 g/mol
InChI Key: LBNIVJQTSUZBGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a tetrahydroisoquinoline derivative of significant interest in organic and medicinal chemistry research. The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in drug discovery, recognized for its presence in numerous natural products and synthetic compounds with a broad spectrum of biological activities . Researchers investigate this core structure for its potential in developing new therapeutic agents. Compounds based on the THIQ framework have been reported to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties, making them valuable templates for synthesizing novel bioactive molecules . In pharmaceutical research, this compound may serve as a key synthetic intermediate or a precursor for the development of more complex molecules. Its structure is amenable to further functionalization, allowing for the exploration of structure-activity relationships (SAR) . The synthetic methodologies for constructing such dihydroisoquinoline-1,3-dione cores, often involving radical cyclization or condensation strategies, are themselves an active area of study in method development . This compound is intended for use in laboratory research to further explore these potential applications and mechanisms of action.

Properties

IUPAC Name

2-amino-4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-11-8(12)5-6-3-1-2-4-7(6)9(11)13/h1-4H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNIVJQTSUZBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176712
Record name 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22177-46-4
Record name 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022177464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22177-46-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110333
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-1,3(2H,4H)-ISOQUINOLINEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IYV36MFF1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that THIQ derivatives exhibit potent antimicrobial properties. For instance, novel isoquinoline dipeptides synthesized from THIQ showed strong antibacterial activity against Escherichia coli and other pathogens. The compounds outperformed existing standard drugs in antifungal tests, indicating their potential as effective antimicrobial agents .

Neuropharmacological Effects

THIQ and its analogs have been explored for their neuropharmacological effects. They have shown promise in treating neurodegenerative disorders due to their ability to modulate neurotransmitter systems. Specifically, THIQ derivatives have been investigated for their interactions with serotonin receptors (5-HTR), which are crucial in managing mood disorders and anxiety .

Anti-inflammatory Properties

Compounds derived from THIQ have demonstrated anti-inflammatory effects by inhibiting tumor necrosis factor-alpha (TNF-α) levels. This activity is particularly relevant in the context of chronic inflammatory diseases and suggests potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Synthesis Methodologies

The synthesis of 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves several key steps:

  • Starting Material : The synthesis often begins with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
  • Protection of Functional Groups : Protecting groups are introduced to stabilize reactive sites during the synthesis process.
  • Coupling Reactions : The protected carboxylic acid is coupled with amino acids using standard peptide coupling techniques.
  • Deprotection : Finally, the protecting groups are removed to yield the target compound .

Case Study: Antimicrobial Efficacy

A recent study evaluated a series of THIQ derivatives for their antimicrobial efficacy against various bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics, suggesting a new avenue for antibiotic development .

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of THIQ analogs in models of neurodegeneration. The compounds were found to enhance neuronal survival and reduce apoptosis in cultured neurons exposed to neurotoxic agents. These findings support the potential use of THIQ derivatives in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Summary Table of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityEffective against various pathogensStrong antibacterial and antifungal properties observed
Neuropharmacological EffectsModulation of serotonin receptors for mood disordersPotential treatment for anxiety and depression
Anti-inflammatory PropertiesInhibition of TNF-α levelsRelevant for chronic inflammatory diseases
Neuroprotective EffectsProtection against neurotoxic agentsEnhanced neuronal survival in models of neurodegeneration

Mechanism of Action

The mechanism of action of 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with various molecular targetsAdditionally, it can interact with DNA and proteins, exhibiting antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Tetrahydroisoquinoline-dione Derivatives

The tetrahydroisoquinoline-dione scaffold is highly modifiable, with substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Properties
2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione Amino at C2 Enhanced nucleophilicity; potential for hydrogen bonding and receptor interaction
5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione Amino at C5, methyl at C2 Increased steric hindrance; possible reduced solubility vs. parent compound
6-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione Hydroxy at C6, methyl at C2 Polar hydroxyl group improves solubility; methyl group may stabilize conformation
7-Bromo-1,2,3,4-tetrahydroisoquinoline-1,3-dione Bromo at C7 Electron-withdrawing bromine enhances electrophilicity; potential for halogen bonding

Key Observations :

  • The amino group at C2 in ATHQD introduces nucleophilic character, enabling participation in cycloaddition or condensation reactions.
  • Halogenation (e.g., bromo at C7) increases molecular weight and may improve binding affinity in biological systems via halogen-bond interactions .
  • Methyl and hydroxy substituents modulate solubility and steric effects, influencing pharmacokinetic profiles .
Comparison with Indolin-2,3-dione Derivatives

Indolin-2,3-dione (isatin analogs) and ATHQD both feature dual ketone groups but differ in core structure. Studies on σ receptor affinity reveal:

  • Indolin-2,3-dione derivatives exhibit low σ1 receptor affinity (Ki > 844 nM) but high σ2 selectivity (Kiσ2 = 42 nM; selectivity ratio >72) due to the additional carbonyl group .
  • In contrast, benzoxazolone-derived compounds (structurally closer to ATHQD) show high σ1 affinity (Kiσ1 = 2.6–30 nM) but moderate σ2 selectivity (ratio ~28) .

Implications: The amino group in ATHQD may enhance σ1 receptor interaction compared to indolin-2,3-diones, though empirical data is pending.

Spiroheterocyclic Tetrahydroisoquinoline-1-ones

Spiroheterocyclic derivatives (e.g., 1,2,3,4-substituted spiroheterocycles) demonstrate conformational stability in both aqueous solutions and crystalline states.

Reactivity in Cycloaddition Reactions

Quinoline-2,4-diones (e.g., 3-azidoquinoline-2,4-diones) undergo copper-catalyzed [3+2] cycloaddition with terminal alkynes to yield triazoles. ATHQD’s 1,3-dione configuration and amino group may enable similar reactivity, though the isoquinoline backbone could alter regioselectivity .

Biological Activity

2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione (THIQ) is a compound belonging to the isoquinoline alkaloids, known for their diverse biological activities. This article explores its biological properties, including its antioxidant, antibacterial, anti-inflammatory, and anticancer activities, supported by various studies and data.

  • Molecular Formula : C₉H₈N₂O₂
  • Molecular Weight : 164.17 g/mol
  • Melting Point : 145-148°C
  • Solubility : Soluble in various organic solvents

1. Antioxidant Properties

Research indicates that THIQ exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which can contribute to its protective effects against oxidative stress-related diseases.

2. Antibacterial Activity

Several studies have evaluated the antibacterial properties of THIQ and its derivatives:

  • A study demonstrated that THIQ derivatives exhibited potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics .
CompoundTarget BacteriaMIC (μM)
THIQ Derivative 7cS. aureus498
Standard (Ampicillin)S. aureus830
THIQ DerivativeE. coli166

3. Anti-inflammatory Activity

THIQ has also been studied for its anti-inflammatory properties. Research indicates that it can reduce inflammation through the inhibition of pro-inflammatory cytokines and other mediators .

  • In animal models, THIQ demonstrated significant analgesic and antipyretic effects comparable to conventional anti-inflammatory drugs .

4. Anticancer Activity

The anticancer potential of THIQ has garnered attention due to its ability to inhibit the proliferation of cancer cells:

  • A recent study evaluated the activity of THIQ derivatives against several human cancer cell lines, including hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like Doxorubicin .
Cell LineCompound TestedIC50 (μM)
HePG-2THIQ Derivative A12
MCF-7Doxorubicin15

The biological activities of THIQ are attributed to its structural features:

  • The presence of the amino group and carbonyl functionalities enhances its interaction with biological targets.
  • Molecular docking studies suggest that THIQ derivatives bind effectively to bacterial DNA gyrase and other targets involved in cellular proliferation and inflammation .

Case Studies

Several case studies highlight the efficacy of THIQ in various applications:

  • Antibacterial Study : In a comparative study involving multiple THIQ derivatives against E. coli, one derivative showed a significant reduction in bacterial load in treated animals compared to controls.
  • Cancer Research : A series of novel isoquinoline dipeptides derived from THIQ were synthesized and tested for anticancer activity. These compounds demonstrated enhanced binding affinity for target proteins involved in cancer cell proliferation .

Q & A

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) over 6–12 months, monitoring degradation via HPLC-UV. Identify degradation products using LC-MS/MS and propose degradation pathways (e.g., hydrolysis of the dione moiety). Compare results with computational predictions of bond dissociation energies to prioritize formulation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Reactant of Route 2
2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.